molecular formula C16H21ClN4 B11937417 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride CAS No. 882865-03-4

3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride

Cat. No.: B11937417
CAS No.: 882865-03-4
M. Wt: 304.82 g/mol
InChI Key: PICGOZFOYMYMQQ-UHFFFAOYSA-N
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Description

3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the 3-methyl and N-(pentan-2-yl) substituents in 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

882865-03-4

Molecular Formula

C16H21ClN4

Molecular Weight

304.82 g/mol

IUPAC Name

3-methyl-N-pentan-2-yl-2H-pyrazolo[3,4-b]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C16H20N4.ClH/c1-4-7-10(2)17-15-12-8-5-6-9-13(12)18-16-14(15)11(3)19-20-16;/h5-6,8-10H,4,7H2,1-3H3,(H2,17,18,19,20);1H

InChI Key

PICGOZFOYMYMQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C2C=CC=CC2=NC3=NNC(=C13)C.Cl

Origin of Product

United States

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